molecular formula C6H2Cl2F2O2S B13518850 4,5-Dichloro-2-fluorobenzenesulfonyl fluoride CAS No. 13656-51-4

4,5-Dichloro-2-fluorobenzenesulfonyl fluoride

Cat. No.: B13518850
CAS No.: 13656-51-4
M. Wt: 247.05 g/mol
InChI Key: ISRYHFPZYFHKPA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2Cl2FO2S. It is a versatile compound used in various scientific research fields, including organic synthesis and material science. This compound is known for its reactivity and is often used as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl fluoride typically involves the reaction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistent quality and yield. The process includes the chlorination of 2-fluorobenzenesulfonyl fluoride followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

4,5-Dichloro-2-fluorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

    Biology: The compound is used in the study of enzyme inhibition, particularly in the development of inhibitors for sulfonyl fluoride-sensitive enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and study enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl fluoride
  • 4-Chloro-2-fluorobenzenesulfonyl fluoride

Uniqueness

4,5-Dichloro-2-fluorobenzenesulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and allows for specific interactions in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

CAS No.

13656-51-4

Molecular Formula

C6H2Cl2F2O2S

Molecular Weight

247.05 g/mol

IUPAC Name

4,5-dichloro-2-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H

InChI Key

ISRYHFPZYFHKPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)F)F

Origin of Product

United States

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